A Technical Guide to 4-(4-Benzylphenoxy)-3-chloroaniline: Structure, Properties, and Synthetic Considerations
A Technical Guide to 4-(4-Benzylphenoxy)-3-chloroaniline: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Benzylphenoxy)-3-chloroaniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from structurally related compounds and established chemical principles to predict its properties and outline a strategic approach for its synthesis and characterization. This guide will focus on the chemical structure, molecular weight, and a proposed analytical workflow for research and development applications.
Introduction: The Significance of Substituted Diaryl Ether Amines
Substituted diaryl ether anilines are a class of organic compounds that feature prominently in the development of novel pharmaceuticals and functional materials. The diaryl ether moiety provides a unique combination of rigidity and conformational flexibility, which is often advantageous for binding to biological targets. The aniline functional group serves as a versatile synthetic handle for further molecular elaboration, making these compounds valuable intermediates in drug discovery programs. The specific substitution pattern of a benzyl group and a chlorine atom on the phenoxy and aniline rings, respectively, is anticipated to modulate the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability.
Molecular Structure and Physicochemical Properties
A thorough search of chemical databases, including PubChem, indicates a lack of a specific entry and associated experimental data for 4-(4-Benzylphenoxy)-3-chloroaniline. However, based on its nomenclature, the chemical structure can be definitively established.
The molecular formula for 4-(4-Benzylphenoxy)-3-chloroaniline is C₁₉H₁₆ClNO. Its molecular weight is calculated to be 309.8 g/mol . A closely related isomer, 4-(2-Benzylphenoxy)-3-chloroaniline, is commercially available and shares the same molecular formula and weight, providing a reference point for this class of compounds[1].
Table 1: Predicted and Reference Physicochemical Properties
| Property | Predicted/Reference Value | Source |
| Molecular Formula | C₁₉H₁₆ClNO | [1] |
| Molecular Weight | 309.8 g/mol | [1] |
| IUPAC Name | 4-(4-Benzylphenoxy)-3-chloroaniline | N/A |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl | (Predicted) |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not Assigned | N/A |
Proposed Synthetic Strategy
The synthesis of 4-(4-Benzylphenoxy)-3-chloroaniline can be approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient synthetic route is outlined below. The key steps involve a nucleophilic aromatic substitution to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired aniline.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The initial step involves the formation of the diaryl ether bond via an Ullmann condensation or a similar copper-catalyzed or palladium-catalyzed coupling reaction. This would involve reacting 4-benzylphenol with 3,4-dichloronitrobenzene. The presence of the electron-withdrawing nitro group on the dichlorobenzene ring activates the para-chloro position for nucleophilic substitution by the phenoxide.
Step 2: Reduction of the Nitro Group
The resulting nitro-substituted diaryl ether intermediate is then reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation, with common choices including tin(II) chloride in hydrochloric acid, catalytic hydrogenation using a palladium catalyst, or iron powder in acetic acid[2]. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the final product.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized 4-(4-Benzylphenoxy)-3-chloroaniline. This workflow should employ a combination of spectroscopic and chromatographic techniques.
Structural Elucidation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on all three rings, as well as a singlet for the benzylic methylene protons. The carbon NMR will provide information on the number and chemical environment of all carbon atoms in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in the mass spectrum can offer additional structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the key functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-O-C stretch of the diaryl ether.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of the synthesized compound. A gradient elution method using a C18 column with a mobile phase consisting of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid to improve peak shape) would be a suitable starting point.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be utilized for purity analysis, particularly for identifying any volatile impurities.
Figure 1. Proposed workflow for the synthesis and analytical characterization.
Experimental Protocols
Proposed Synthesis of 4-(4-Benzylphenoxy)-3-chloro-nitrobenzene
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To a solution of 4-benzylphenol (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.
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Add 3,4-dichloronitrobenzene (1.1 eq) and a catalytic amount of copper(I) iodide (0.1 eq).
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Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Proposed Synthesis of 4-(4-Benzylphenoxy)-3-chloroaniline
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Dissolve the purified 4-(4-benzylphenoxy)-3-chloro-nitrobenzene (1.0 eq) in a mixture of ethanol and water.
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Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
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Heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Basify the aqueous residue with a sodium bicarbonate solution and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography or recrystallization.
Conclusion
While specific experimental data for 4-(4-Benzylphenoxy)-3-chloroaniline is not currently available in public databases, this technical guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route and analytical workflow offer a practical starting point for researchers and drug development professionals interested in exploring the potential of this and similar substituted diaryl ether aniline scaffolds. The insights provided herein are intended to facilitate the efficient and successful incorporation of this novel compound into research and development pipelines.
References
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PubChem. 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. [Link]
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Li, J. J. et al. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Arkivoc2008 , xiv, 1-6 (2008). [Link]
